Tasuldine
Overview
Description
Tasuldine is a mucolytic agent known for its ability to decrease the sialomucin content of mucus, thereby improving mucociliary and cough clearance . It is primarily used in the treatment of chronic bronchitis and chronic obstructive pulmonary disease.
Preparation Methods
The synthetic route typically involves the reaction of 2-chloropyrimidine with 3-pyridylmethanethiol under basic conditions to yield Tasuldine . Industrial production methods are not widely documented, but the laboratory synthesis provides a foundational understanding of its preparation.
Chemical Reactions Analysis
Tasuldine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tasuldine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Industry: Utilized in the formulation of pharmaceutical products aimed at improving mucus clearance.
Mechanism of Action
Tasuldine exerts its effects by decreasing the sialomucin content of mucus, which reduces mucus viscosity and enhances mucociliary clearance . The molecular targets and pathways involved include interactions with mucin glycoproteins, leading to the breakdown of mucus structure and improved clearance from the respiratory tract.
Comparison with Similar Compounds
Tasuldine can be compared with other mucolytic agents such as:
N-acetylcysteine: Known for its ability to break disulfide bonds in mucus, reducing its viscosity.
Carbocisteine: Works by modifying the structure of mucus glycoproteins, leading to decreased viscosity.
Ambroxol: Enhances mucus clearance by stimulating the production of surfactant and increasing ciliary activity.
This compound is unique in its specific action on sialomucin content, which distinguishes it from other mucolytic agents that primarily target different aspects of mucus structure and clearance.
Properties
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCTXMOKMWELFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237156 | |
Record name | Tasuldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88579-39-9 | |
Record name | Tasuldine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088579399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tasuldine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TASULDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4ZCE64Q3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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